molecular formula C13H17N5O B8109911 1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B8109911
M. Wt: 259.31 g/mol
InChI Key: HWQXHGCMIGEORD-UHFFFAOYSA-N
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Description

1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a methyl group and a pyridin-2-ylmethoxy substituent. The compound’s structure imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the pyridin-2-ylmethoxy group: This step involves the reaction of the triazole intermediate with pyridin-2-ylmethanol under suitable conditions, such as the presence of a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).

    Methylation: The final step involves the methylation of the nitrogen atom in the triazole ring, which can be accomplished using methyl iodide in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

1-Methyl-7-((pyridin-2-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine can be compared with other similar compounds, such as:

    1H-1,2,3-Triazolo[4,5-b]pyridine: This compound shares a similar triazolopyridine structure but lacks the methyl and pyridin-2-ylmethoxy substituents.

    Pyrazolo[3,4-d]pyrimidine: This compound has a similar fused ring system but with different heteroatoms and substituents.

    Indole derivatives: These compounds have a different core structure but exhibit similar biological activities and are used in similar research applications.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

1-methyl-7-(pyridin-2-ylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-18-13-10(6-14-7-12(13)16-17-18)8-19-9-11-4-2-3-5-15-11/h2-5,10,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQXHGCMIGEORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2COCC3=CC=CC=N3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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